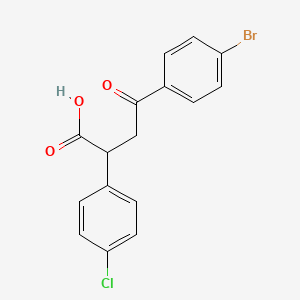
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid is a complex organic compound characterized by its bromophenyl and chlorophenyl groups attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 4-bromobenzene and 4-chlorobenzene are reacted with succinic anhydride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can be employed to optimize reaction conditions and yield.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The carbonyl group can be reduced to form a hydroxyl group, resulting in a different compound.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide (CO₂) and water (H₂O)
Reduction: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-hydroxybutanoic acid
Substitution: Various derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid can be used as a probe to study enzyme activity and protein interactions. Its bromine and chlorine atoms can be useful for labeling and tracking biological molecules.
Medicine: This compound has potential applications in drug development. Its structural similarity to other biologically active compounds makes it a candidate for creating new pharmaceuticals.
Industry: In the materials industry, this compound can be used in the production of advanced polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.
作用機序
The mechanism by which 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the biological system and the intended use of the compound.
類似化合物との比較
4-Bromophenylacetic acid: Similar structure but lacks the chlorophenyl group.
4-Chlorophenylacetic acid: Similar structure but lacks the bromophenyl group.
4-Bromophenyl-2-(4-chlorophenyl)-4-oxobutanoic acid: Similar structure but with different substituents.
Uniqueness: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid is unique due to the presence of both bromine and chlorine atoms on the phenyl rings, which can influence its reactivity and interactions with other molecules.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
特性
IUPAC Name |
4-(4-bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c17-12-5-1-11(2-6-12)15(19)9-14(16(20)21)10-3-7-13(18)8-4-10/h1-8,14H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQUFQVKTAOABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














